NS3694

Description

Properties

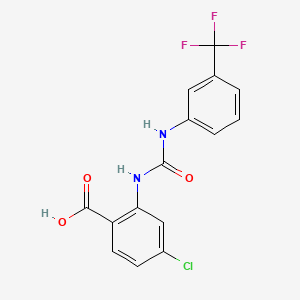

IUPAC Name |

4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3N2O3/c16-9-4-5-11(13(22)23)12(7-9)21-14(24)20-10-3-1-2-8(6-10)15(17,18)19/h1-7H,(H,22,23)(H2,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCZTZCPXFDPLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435797 | |

| Record name | Apoptosis Inhibitor II, NS3694 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426834-38-0 | |

| Record name | Apoptosis Inhibitor II, NS3694 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Molecular Gatekeeper: A Technical Guide to the Mechanism of Action of NS3694

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS3694 is a diarylurea compound that has been identified as a potent inhibitor of the intrinsic pathway of apoptosis. Its unique mechanism of action sets it apart from many other apoptosis modulators, as it does not directly target the enzymatic activity of caspases. Instead, this compound acts at a critical upstream juncture: the formation of the apoptosome. This technical guide provides a detailed exploration of the molecular mechanism of this compound, summarizing key experimental findings, outlining methodologies, and visualizing the intricate signaling pathways involved.

Core Mechanism: Inhibition of Apoptosome Formation

The central mechanism of action of this compound is the inhibition of the formation of the active 700-kDa apoptosome complex.[1][2][3] This complex is a cornerstone of the intrinsic apoptosis pathway, a cellular suicide program triggered by internal stimuli such as DNA damage or developmental cues. The formation of the apoptosome is a tightly regulated process that culminates in the activation of initiator caspase-9, which in turn activates downstream effector caspases, leading to the execution of cell death.

This compound intervenes in this process downstream of the release of cytochrome c from the mitochondria but critically upstream of caspase activation.[1] Experimental evidence demonstrates that this compound effectively blocks the dATP-induced formation of the 700-kDa apoptosome complex in cell lysates.[1][3] This inhibitory action prevents the recruitment and subsequent activation of procaspase-9.

Molecular Interactions

While the precise molecular binding site of this compound is yet to be fully elucidated, several potential mechanisms have been proposed based on experimental observations:

-

Interference with Apaf-1 and Caspase-9 Interaction: A primary hypothesis is that this compound disrupts the crucial interaction between Apoptotic Protease Activating Factor-1 (Apaf-1) and procaspase-9.[1][3] Specifically, it is suggested that this compound may interfere with the caspase recruitment domain (CARD)-CARD interaction that is essential for bringing procaspase-9 into the apoptosome complex.[3]

-

Prevention of Apaf-1 Oligomerization: Another possibility is that this compound prevents the necessary conformational changes and subsequent oligomerization of Apaf-1 monomers into the heptameric ring structure of the apoptosome. This could occur by preventing the binding of essential co-factors like cytochrome c or dATP to their respective domains on Apaf-1.[1][3]

It is crucial to note that this compound does not directly inhibit the proteolytic activity of already active caspase-3 or caspase-9.[2][4] This specificity highlights its role as a formation inhibitor rather than an enzymatic inhibitor.

Data Presentation: Efficacy of this compound

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound from in vitro studies.

| Parameter | Cell Line/System | Assay | Inhibitor | Concentration | Outcome | Reference |

| Apoptosome Formation | THP.1 whole-cell lysates | Gel Filtration | This compound | 25 µM | Inhibition of dATP-induced 700-kDa complex formation | [1] |

| Caspase-9 & Apaf-1 Co-immunoprecipitation | HeLa cell cytosolic extracts | Co-immunoprecipitation | This compound | 50 µM | Inhibition of cytochrome c/dATP-induced interaction | [1] |

| Caspase-3 Activation | HeLa cell cytosolic extracts | Fluorometric Assay | This compound | 50 µM | Inhibition of cytochrome c/dATP-induced DEVDase activity | [1] |

| Recombinant Caspase-3 Activity | Purified enzyme | Fluorometric Assay | This compound | up to 100 µM | No inhibition | [2] |

| Recombinant Caspase-9 Activity | Purified enzyme | Fluorometric Assay | This compound | up to 100 µM | No inhibition | [2] |

Experimental Protocols

The following sections detail the methodologies used in key experiments to elucidate the mechanism of action of this compound.

In Vitro Apoptosome Formation Assay

Objective: To determine the effect of this compound on the formation of the active apoptosome complex.

Methodology:

-

Cell Lysate Preparation: Whole-cell lysates are prepared from a suitable cell line (e.g., THP.1 human monocytic cells) by dounce homogenization in a buffer containing protease inhibitors.

-

Induction of Apoptosome Formation: The cell lysate is incubated with dATP (1 mM) at 30°C to induce the formation of the 700-kDa apoptosome complex.

-

Treatment: In parallel experiments, lysates are pre-incubated with this compound (at various concentrations, e.g., 25 µM) prior to the addition of dATP.

-

Gel Filtration Chromatography: The lysates are then subjected to size-exclusion chromatography (e.g., using a Superdex 200 column).

-

Analysis: Fractions are collected and analyzed by SDS-PAGE and Western blotting using antibodies against Apaf-1 and caspase-9 to detect the presence and composition of the high molecular weight apoptosome complex.

Co-immunoprecipitation of Apaf-1 and Caspase-9

Objective: To assess the effect of this compound on the interaction between Apaf-1 and caspase-9.

Methodology:

-

Cytosolic Extract Preparation: Cytosolic extracts are prepared from a cell line such as HeLa cells.

-

Induction of Interaction: The extracts are incubated with cytochrome c (from equine heart) and dATP to promote the association of Apaf-1 and caspase-9.

-

Treatment: Test samples are pre-incubated with this compound (e.g., 50 µM) before the addition of cytochrome c and dATP.

-

Immunoprecipitation: An antibody against Apaf-1 is added to the extracts, followed by protein A/G-agarose beads to pull down Apaf-1 and any associated proteins.

-

Western Blot Analysis: The immunoprecipitated protein complexes are resolved by SDS-PAGE and immunoblotted with antibodies against both Apaf-1 and caspase-9 to determine if caspase-9 co-precipitated with Apaf-1.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway of intrinsic apoptosis and the specific point of intervention by this compound.

Caption: Intrinsic apoptosis pathway and the inhibitory action of this compound.

Caption: Workflow for assessing this compound's effect on apoptosome formation.

Selectivity and Therapeutic Implications

This compound exhibits selectivity for the intrinsic, mitochondrion-dependent apoptosis pathway.[1] Studies have shown that it can inhibit death receptor-induced caspase activation in "Type II" cells, which require the mitochondrial amplification loop for efficient apoptosis signaling.[1][3] However, in "Type I" cells, where caspase-8 can directly activate effector caspases without mitochondrial involvement, this compound is ineffective at preventing FasL-induced cell death.[1][2] This selectivity underscores its specific mechanism of targeting the apoptosome.

The ability of this compound to specifically inhibit the formation of the apoptosome makes it a valuable research tool for dissecting the signaling pathways of apoptosis. Furthermore, as deregulation of apoptosis is implicated in a wide range of diseases, from neurodegenerative disorders to ischemic tissue damage, compounds with this mechanism of action hold potential as therapeutic agents for conditions characterized by excessive cell death.

Conclusion

This compound represents a distinct class of apoptosis inhibitors that function by preventing the assembly of the apoptosome, a critical step in the intrinsic cell death pathway. It does not directly inhibit caspase enzymes but rather blocks the upstream activation of caspase-9. This targeted mechanism provides a specific tool for studying apoptosis and offers a promising avenue for the development of novel therapeutics aimed at mitigating pathological cell loss. Further research into the precise molecular interactions of this compound will undoubtedly provide deeper insights into the regulation of apoptosis and may pave the way for new clinical interventions.

References

NS3694: A Technical Guide to a Novel Apoptosome Formation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS3694 is a cell-permeable diarylurea compound that has been identified as a specific inhibitor of the intrinsic pathway of apoptosis.[1][2][3] Its primary mechanism of action is the disruption of the formation of the ~700 kDa apoptosome complex, a key step in the activation of caspase-9 and the subsequent executioner caspases.[4][5][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Apoptosome Formation and its Inhibition

The intrinsic pathway of apoptosis is a critical cellular process for removing damaged or unwanted cells. A pivotal event in this pathway is the release of cytochrome c from the mitochondria into the cytosol.[3][7] In the presence of dATP, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering a conformational change that allows for the recruitment of procaspase-9.[7][8] This assembly forms a large, wheel-like protein complex known as the apoptosome.[9] Within the apoptosome, procaspase-9 molecules are brought into close proximity, leading to their auto-activation and subsequent activation of downstream executioner caspases, such as caspase-3 and -7, ultimately leading to cell death.[4][10]

This compound represents a class of small molecule inhibitors that specifically target this process. Unlike peptide-based caspase inhibitors, this compound does not directly inhibit the enzymatic activity of caspases.[4][5] Instead, it acts upstream by preventing the formation of the functional apoptosome complex, thereby inhibiting the activation of the initiator caspase-9.[1][4] This makes this compound a valuable tool for studying the intricacies of the intrinsic apoptotic pathway and a potential therapeutic candidate for diseases characterized by excessive apoptosis.[4][11]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by interfering with the cytochrome c and dATP-triggered association between Apaf-1 and procaspase-9.[2][12] This disruption prevents the formation of the active ~700 kDa apoptosome complex.[4][6] While the precise molecular interactions are still under investigation, it is hypothesized that this compound may prevent the necessary conformational changes in Apaf-1 induced by cytochrome c and dATP, or it may interfere with the CARD-CARD (Caspase Recruitment Domain) interaction between Apaf-1 and procaspase-9.[4][8] Importantly, this compound does not inhibit the release of cytochrome c from the mitochondria, positioning its action downstream of this event but upstream of caspase activation.[12][13]

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound in various experimental settings.

Table 1: In Vitro Inhibition of Caspase Activation

| Assay System | Parameter | Value | Reference |

| Cytochrome c-induced caspase activation in HeLa cell cytosolic extracts | IC50 | ~50 µM | [3][5][14] |

Table 2: Cellular Assays of Apoptosis Inhibition

| Cell Line | Apoptotic Stimulus | Parameter | Concentration | Effect | Reference |

| MCF-casp3 | TNF-α | Cell Death | 50 µM | Complete Blockade | [2][6] |

| MCF-casp3 | TNF-α | DEVDase Activity | 50 µM | Almost Complete Inhibition | [12] |

| ME-180as | TNF-α | Effector Caspase Activation | 1-5 µM | Complete Inhibition | [4] |

| ME-180as | Staurosporine | Effector Caspase Activation | 1-5 µM | Complete Inhibition | [4] |

| WEHI-S | TNF-α | DEVDase Activity | 10-50 µM | Effective Inhibition | [4] |

| SKW6.4 | FasL | Caspase Activation & Cell Death | up to 50 µM | No Inhibition | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Apoptosome Reconstitution and Caspase Activity Assay

This assay assesses the ability of this compound to inhibit apoptosome formation and subsequent caspase activation in a cell-free system.

Materials:

-

HeLa cell cytosolic extracts

-

Cytochrome c (from bovine heart)

-

dATP

-

This compound

-

Caspase-9 fluorogenic substrate (e.g., LEHD-AFC)

-

Caspase-3/7 fluorogenic substrate (e.g., DEVD-AFC)

-

Assay buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT)

-

96-well microplate

-

Fluorometer

Procedure:

-

Prepare HeLa cell cytosolic extracts as per standard protocols.

-

In a 96-well plate, combine the HeLa cell cytosolic extract with the assay buffer.

-

Add this compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).

-

To induce apoptosome formation, add cytochrome c (final concentration ~1 µM) and dATP (final concentration ~1 mM). For negative controls, omit cytochrome c and dATP.

-

Incubate the plate at 37°C for 1 hour to allow for apoptosome formation and caspase activation.

-

Add the fluorogenic caspase substrate (LEHD-AFC for caspase-9 or DEVD-AFC for caspase-3/7) to each well.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorometer.

-

Calculate the rate of substrate cleavage to determine caspase activity. Plot the caspase activity against the concentration of this compound to determine the IC50 value.

Cell Viability (MTT) Assay

This assay measures the ability of this compound to protect cells from apoptotic stimuli.

Materials:

-

Cells of interest (e.g., MCF-casp3)

-

Complete cell culture medium

-

Apoptotic stimulus (e.g., TNF-α)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Induce apoptosis by adding the apoptotic stimulus (e.g., TNF-α). Include untreated and vehicle-treated controls.

-

Incubate the plate for the desired duration (e.g., 24-48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[15][16]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[15][16]

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Co-immunoprecipitation of Apaf-1 and Caspase-9

This experiment directly assesses the effect of this compound on the interaction between Apaf-1 and caspase-9.

Materials:

-

HeLa cell cytosolic extracts

-

Cytochrome c and dATP

-

This compound

-

Anti-caspase-9 antibody

-

Protein A/G agarose (B213101) beads

-

Lysis buffer (e.g., containing non-ionic detergents like NP-40)

-

Wash buffer

-

SDS-PAGE gels and Western blotting reagents

-

Anti-Apaf-1 antibody

-

Anti-caspase-9 antibody

Procedure:

-

Incubate HeLa cell cytosolic extracts with cytochrome c and dATP in the presence or absence of this compound at 37°C for 30-60 minutes.

-

Lyse the reaction mixture with lysis buffer.

-

Pre-clear the lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-caspase-9 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with anti-Apaf-1 and anti-caspase-9 antibodies to detect the co-immunoprecipitated proteins. A reduction in the amount of co-immunoprecipitated Apaf-1 in the presence of this compound indicates inhibition of the interaction.[5][12]

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits the intrinsic apoptosis pathway by preventing apoptosome formation.

Experimental Workflow for Assessing this compound Activity

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Apoptosis Inhibitor II, this compound [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. Regulation of the Apaf-1–caspase-9 apoptosome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solution structure of Apaf-1 CARD and its interaction with caspase-9 CARD: A structural basis for specific adaptor/caspase interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of the composition, assembly kinetics and activity of native Apaf-1 apoptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of the Apaf-1/caspase-9 apoptosome by caspase-3 and XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound | Caspase inhibitor | Probechem Biochemicals [probechem.com]

- 15. benchchem.com [benchchem.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Development of NS3694: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS3694 is a small molecule diarylurea compound identified as a potent inhibitor of the intrinsic pathway of apoptosis. It exerts its effect by specifically targeting the formation of the apoptosome, a key protein complex responsible for the activation of caspase-9. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound. While the specific chemical synthesis protocol for this compound is not publicly available, the general class of diarylurea synthesis is well-established. To date, no in vivo animal studies or human clinical trials for this compound have been reported in the public domain, suggesting its development has been limited to preclinical, in vitro investigations.

Discovery

This compound was identified from a screening of a 5,000 nonpeptide small molecule library developed by NeuroSearch A/S. The primary screen was designed to identify compounds that could inhibit the cytochrome c and dATP-induced activation of caspase-3-like activity (DEVDase) in cytosolic extracts from HeLa cells. From this screen, eleven compounds showed greater than 50% inhibition. Among these, this compound, along with two other diarylurea compounds (NS1764 and NS1784), was selected for further analysis due to its favorable tolerability in MCF-7S1 breast cancer cells.[1]

Mechanism of Action

Subsequent mechanistic studies revealed that this compound does not directly inhibit caspases. Instead, its inhibitory action occurs at a critical upstream step in the caspase activation cascade: the formation of the apoptosome.

The core mechanism of this compound is the inhibition of the assembly of the active ~700-kDa apoptosome complex.[1][2] This complex is formed following the release of cytochrome c from the mitochondria into the cytosol. In the presence of dATP, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering a conformational change and oligomerization of Apaf-1 into the heptameric apoptosome. This structure then recruits and activates procaspase-9.

This compound intervenes in this process by preventing the association of caspase-9 with Apaf-1 within the forming apoptosome.[1][2] This was demonstrated in experiments where this compound inhibited the co-immunoprecipitation of caspase-9 and Apaf-1 from HeLa cell cytosol that was stimulated with cytochrome c and dATP.[1] By blocking the formation of a functional apoptosome, this compound effectively prevents the activation of caspase-9 and, consequently, the activation of downstream effector caspases such as caspase-3.[1][2]

The inhibitory effect of this compound is specific to the mitochondrial or intrinsic pathway of apoptosis. It has been shown to inhibit death receptor-induced caspase activation in type II cells, which rely on the mitochondrial amplification loop. However, it does not inhibit caspase activation or cell death in type I cells, where caspase-8 can directly activate effector caspases without the need for mitochondrial involvement.[1]

Signaling Pathway Diagram

Caption: Intrinsic apoptosis pathway and the inhibitory action of this compound.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell System/Assay Condition | Reference |

| IC50 | ~50 µM | Cytochrome c-induced caspase activation in HeLa cell cytosolic extracts | [3] |

| Cellular Tolerability | Up to 100 µM | MCF-7S1 breast cancer cells | [1] |

Experimental Protocols

Detailed experimental protocols for the key assays used in the characterization of this compound are provided below. These are based on standard methodologies and the information available in the primary literature.

Preparation of Cytosolic Extracts from HeLa Cells

This protocol is for the preparation of S-100 cytosolic extracts used in the in vitro caspase activation assays.

Materials:

-

HeLa cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors)

-

Dounce homogenizer

-

Ultracentrifuge

Procedure:

-

Harvest HeLa cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in 1.5 volumes of Lysis Buffer.

-

Allow cells to swell on ice for 20-30 minutes.

-

Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes).

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet nuclei and mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.

-

The resulting supernatant is the S-100 cytosolic extract. Determine the protein concentration and store at -80°C.

In Vitro Caspase Activation Assay

This assay measures the ability of this compound to inhibit cytochrome c and dATP-induced caspase activation in cytosolic extracts.

Materials:

-

HeLa cytosolic extract (S-100)

-

Cytochrome c (from horse heart)

-

dATP

-

This compound (dissolved in DMSO)

-

Assay Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM DTT)

-

Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC)

-

Fluorometer

Procedure:

-

Thaw the cytosolic extract on ice.

-

In a 96-well plate, combine the cytosolic extract (typically 20-50 µg of protein) with Assay Buffer.

-

Add this compound at various concentrations (or DMSO as a vehicle control).

-

Initiate the reaction by adding cytochrome c (final concentration ~10 µM) and dATP (final concentration ~1 mM).

-

Incubate the plate at 37°C for 1-2 hours.

-

Add the fluorogenic caspase-3 substrate Ac-DEVD-AFC (final concentration ~50 µM).

-

Measure the fluorescence at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

-

Calculate the percentage of inhibition relative to the control (cytochrome c and dATP without this compound).

Co-immunoprecipitation of Apaf-1 and Caspase-9

This protocol is used to demonstrate that this compound inhibits the interaction between Apaf-1 and caspase-9.

Materials:

-

HeLa cytosolic extract

-

Cytochrome c and dATP

-

This compound

-

Anti-caspase-9 antibody

-

Protein A/G-agarose beads

-

IP Lysis Buffer (e.g., a modified RIPA buffer)

-

Wash Buffer

-

SDS-PAGE and Western blotting reagents

-

Antibodies for Western blotting (anti-Apaf-1, anti-caspase-9)

Procedure:

-

Set up the in vitro caspase activation reaction as described above, including a control with no this compound and a sample with this compound (e.g., 100 µM).

-

Incubate at 37°C for 1 hour.

-

Add IP Lysis Buffer to the reaction mixture.

-

Pre-clear the lysates by incubating with protein A/G-agarose beads for 1 hour at 4°C.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add the anti-caspase-9 antibody and incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G-agarose beads and incubate for 2-4 hours at 4°C.

-

Wash the beads 3-5 times with Wash Buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against Apaf-1 and caspase-9.

Experimental Workflow Diagram

Caption: Key experimental workflows for characterizing this compound.

Preclinical and Clinical Development Status

A thorough review of publicly available scientific literature and clinical trial registries indicates that this compound has not progressed to in vivo animal studies or human clinical trials. The research on this compound appears to be confined to the initial discovery and in vitro characterization of its mechanism of action. The reasons for the apparent halt in its development are not publicly documented but could be related to factors such as suboptimal pharmacokinetic properties, off-target effects, or the emergence of more promising drug candidates.

Conclusion

This compound is a valuable tool compound for studying the intricacies of the intrinsic apoptotic pathway. Its specific mechanism of action—the inhibition of apoptosome formation—distinguishes it from direct caspase inhibitors. While its therapeutic development appears to have been discontinued, the study of this compound has contributed to a deeper understanding of the molecular events governing apoptosis. Further research into diarylurea compounds as potential modulators of apoptosis may yet yield clinically relevant therapeutics.

References

The Diarylurea Compound NS3694: A Technical Guide to its Inhibitory Effect on Caspase-9 Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the diarylurea compound NS3694 and its specific inhibitory effect on the activation of caspase-9. Through a detailed examination of its mechanism of action, supported by quantitative data and experimental protocols, this document serves as a comprehensive resource for professionals engaged in apoptosis research and the development of therapeutic agents targeting this critical pathway.

Executive Summary

This compound is a cell-permeable small molecule that has been identified as a potent inhibitor of the intrinsic apoptotic pathway. Unlike many apoptosis inhibitors that directly target caspase enzymatic activity, this compound acts upstream, specifically preventing the formation of the active apoptosome complex. This mode of action effectively blocks the recruitment and subsequent activation of procaspase-9, a critical initiator caspase. Consequently, the downstream signaling cascade leading to the activation of effector caspases, such as caspase-3 and -7, is halted. This document will elucidate the molecular interactions and cellular consequences of this compound treatment, providing a foundational understanding for its application in experimental systems and potential therapeutic contexts.

Mechanism of Action: Inhibition of Apoptosome Formation

The primary mechanism by which this compound prevents caspase-9 activation is through the inhibition of the formation of the ~700-kDa apoptosome complex.[1][2][3][4] This complex is a key component of the intrinsic apoptosis pathway, which is triggered by cellular stress and leads to the release of cytochrome c from the mitochondria.

The canonical activation of caspase-9 proceeds as follows:

-

Cytochrome c Release: In response to apoptotic stimuli, cytochrome c is released from the mitochondrial intermembrane space into the cytosol.

-

Apaf-1 Activation: Cytosolic cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1).

-

Apoptosome Assembly: In the presence of dATP, multiple Apaf-1/cytochrome c heterodimers oligomerize to form a large, wheel-like protein complex known as the apoptosome.[5][6][7]

-

Procaspase-9 Recruitment and Activation: The apoptosome recruits procaspase-9 monomers via their caspase recruitment domains (CARDs). This proximity-induced dimerization leads to the autocatalytic cleavage and activation of caspase-9.[5]

-

Effector Caspase Activation: Activated caspase-9 then cleaves and activates downstream effector caspases, such as procaspase-3 and procaspase-7, leading to the execution phase of apoptosis.[7][8]

This compound intervenes at the stage of apoptosome assembly.[1][3] It has been demonstrated that this compound prevents the dATP-induced formation of the active 700-kDa apoptosome complex.[1][4] This is evidenced by its ability to inhibit the co-immunoprecipitation of caspase-9 and Apaf-1 in cell lysates stimulated with cytochrome c and dATP.[1][2][3] The precise molecular target of this compound within the apoptosome assembly process has not been fully elucidated. However, it is hypothesized to act by either preventing the association of cytochrome c or dATP with Apaf-1, or by interfering with the CARD-CARD interaction between Apaf-1 and procaspase-9.[1][3]

Crucially, this compound does not directly inhibit the enzymatic activity of pre-activated caspases.[1][2] Its action is specific to the de novo formation of the activating platform.

Signaling Pathway Diagram

Caption: this compound inhibits the intrinsic apoptotic pathway by preventing apoptosome formation.

Quantitative Data on this compound Activity

The inhibitory effects of this compound on caspase activation have been quantified in various in vitro and cell-based assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Caspase Activation

| Assay System | Apoptosis Inducer | Measured Effect | This compound Concentration | Outcome | Reference |

| HeLa Cell Cytosolic Extract | Cytochrome c / dATP | Caspase Activation (DEVD-AFC cleavage) | 50 µM | IC50 | [9] |

| HeLa Cell Cytosolic Extract | Cytochrome c / dATP | Co-immunoprecipitation of Caspase-9 and Apaf-1 | 100 µM | Inhibition | [1] |

| THP.1 Cell Lysate | dATP | DEVDase Activity | Increasing Concentrations | Dose-dependent inhibition | [1][4] |

| THP.1 Cell Lysate | dATP | Procaspase-9 & -3 Processing | Increasing Concentrations | Dose-dependent inhibition | [1][4] |

Table 2: Cell-Based Inhibition of Caspase Activation

| Cell Line | Apoptosis Inducer | Measured Effect | This compound Concentration | Outcome | Reference |

| MCF-casp3 | TNF | Effector Caspase Activation (DEVDase) | 10 - 100 µM | Inhibition | [1] |

| ME-180as | TNF / Staurosporine | Effector Caspase Activation (DEVDase) | 1 - 5 µM | Inhibition | [1] |

| WEHI-S | TNF | Caspase Activation (DEVDase) | 10 - 50 µM | Effective Inhibition | [1][3] |

| SKW6.4 (Type I) | Fas Ligand (FasL) | Caspase Activation (DEVDase) | Up to 50 µM | No Inhibition | [1][3] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of this compound on caspase-9 activation.

In Vitro Caspase Activation Assay

This assay measures the ability of this compound to inhibit cytochrome c-induced caspase activation in a cell-free system.

Protocol:

-

Preparation of Cytosolic Extract:

-

Harvest HeLa cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).

-

Allow cells to swell on ice for 15 minutes.

-

Homogenize the cells with a Dounce homogenizer.

-

Centrifuge the homogenate at 14,000 x g for 30 minutes at 4°C.

-

Collect the supernatant (cytosolic extract). Determine protein concentration using a standard protein assay.

-

-

Caspase Activation Reaction:

-

In a 96-well plate, combine cytosolic extract (e.g., 50 µg of protein) with reaction buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 10% glycerol, 100 mM KCl).

-

Add various concentrations of this compound (dissolved in DMSO) or vehicle control (DMSO).

-

Initiate the reaction by adding 1 µM horse heart cytochrome c and 1 mM dATP.

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Measurement of Caspase Activity:

-

Add a fluorogenic caspase-3 substrate, such as Ac-DEVD-AFC (acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin), to each well to a final concentration of 50 µM.

-

Measure the release of free AFC using a fluorescence plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

Calculate the rate of AFC release to determine caspase activity.

-

Co-Immunoprecipitation of Caspase-9 and Apaf-1

This experiment determines if this compound disrupts the interaction between Apaf-1 and caspase-9.

Protocol:

-

Stimulation of Cytosolic Extract:

-

Prepare HeLa cytosolic extract as described in section 4.1.1.

-

Incubate the extract (e.g., 500 µg of protein) with 1 µM cytochrome c and 1 mM dATP in the presence of 100 µM this compound or vehicle control for 1 hour at 37°C.

-

-

Immunoprecipitation:

-

Add an anti-caspase-9 antibody to the reaction mixture and incubate for 4 hours at 4°C with gentle rotation.

-

Add Protein A/G-agarose beads and incubate for an additional 1 hour at 4°C.

-

Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer.

-

-

Immunoblot Analysis:

-

Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against Apaf-1 and caspase-9.

-

Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

Experimental Workflow Diagram

Caption: Workflow for key experiments to assess this compound's effect on caspase-9 activation.

Conclusion and Future Directions

This compound represents a valuable chemical tool for the study of apoptosis. Its specific mechanism of inhibiting apoptosome formation, rather than direct caspase inhibition, allows for the dissection of the intrinsic apoptotic pathway. The quantitative data and protocols provided herein offer a robust framework for utilizing this compound in research settings.

Future research should aim to pinpoint the exact binding site of this compound on the components of the apoptosome. Elucidating this interaction could pave the way for the design of more potent and specific second-generation inhibitors. Furthermore, while in vivo studies are currently lacking, the efficacy of this compound in various cell-based models suggests that further investigation into its therapeutic potential for diseases characterized by excessive apoptosis, such as neurodegenerative disorders and ischemic injury, is warranted.[7] The continued study of compounds like this compound will undoubtedly enhance our understanding of apoptosis regulation and may lead to the development of novel therapeutic strategies.

References

- 1. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 7. Caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Caspase inhibitor | Probechem Biochemicals [probechem.com]

An In-depth Technical Guide to the Chemical Structure and Properties of NS3694

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS3694 is a cell-permeable, small molecule inhibitor that belongs to the diarylurea class of compounds. It has been identified as a specific inhibitor of the intrinsic pathway of apoptosis. Its primary mechanism of action is the prevention of the formation of the ~700-kDa apoptosome complex, a key step in the activation of caspase-9 and the subsequent executioner caspases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the experimental protocols used to characterize this compound.

Chemical Structure and Physicochemical Properties

This compound is chemically known as 4-chloro-2-[[[[3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-benzoic acid. Its structure is characterized by a central urea (B33335) moiety linking a chlorinated benzoic acid and a trifluoromethyl-substituted phenyl ring.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-chloro-2-[[[[3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-benzoic acid | [1] |

| Synonyms | Apoptosis Inhibitor II | [2] |

| CAS Number | 426834-38-0 | [1] |

| Molecular Formula | C₁₅H₁₀ClF₃N₂O₃ | [2] |

| Molecular Weight | 358.7 g/mol | [2] |

| SMILES | ClC1=CC=C(C(O)=O)C(NC(NC2=CC=CC(C(F)(F)F)=C2)=O)=C1 | [2] |

| Physical Appearance | Crystalline solid | [3] |

| Solubility | DMF: 25 mg/mLDMSO: 20 mg/mLEthanol: 14 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mLInsoluble in water | [2] |

| Storage | Store at -20°C | [3] |

Pharmacological Properties

This compound's primary pharmacological effect is the inhibition of apoptosis through a specific mechanism targeting the formation of the apoptosome.

Mechanism of Action

This compound is a cell-permeable diarylurea compound that specifically inhibits the formation of the apoptosome and subsequent caspase activation.[2] In the intrinsic pathway of apoptosis, the release of cytochrome c from the mitochondria into the cytosol triggers the oligomerization of the apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome.[2] This complex then recruits and activates procaspase-9, initiating the caspase cascade. This compound prevents the formation of the active ~700-kDa apoptosome complex, thereby blocking the association of procaspase-9 with Apaf-1.[2] It is important to note that this compound does not directly inhibit the enzymatic activity of caspases.[4]

Potency and Selectivity

The inhibitory potency of this compound has been quantified in cell-based assays.

Table 2: Pharmacological Activity of this compound

| Parameter | Value | Cell Line/System | Reference(s) |

| IC₅₀ (cytochrome c-induced caspase activation) | ~50 µM | HeLa cell cytosolic extracts | [2] |

This compound exhibits selectivity for the apoptosome-mediated caspase activation pathway. It does not inhibit apoptosome-independent caspase activation, such as that induced by FasL in Type I cells.[4]

Signaling Pathways and Experimental Workflows

Inhibition of the Intrinsic Apoptosis Pathway by this compound

The following diagram illustrates the intrinsic apoptosis pathway and the point of intervention by this compound.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical experimental workflow to investigate the effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Caspase Activation Assay

This assay is used to determine the effect of this compound on cytochrome c-induced caspase activation in cytosolic extracts.

Materials:

-

HeLa cells

-

Dounce homogenizer

-

Cytosolic extraction buffer

-

Horse heart cytochrome c

-

dATP

-

This compound (dissolved in DMSO)

-

Fluorogenic caspase substrate (e.g., DEVD-AFC)

-

Fluorometer

Methodology:

-

Preparation of Cytosolic Extracts:

-

Harvest HeLa cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic cytosolic extraction buffer.

-

Allow cells to swell on ice.

-

Lyse the cells using a Dounce homogenizer.

-

Centrifuge the lysate to pellet nuclei and mitochondria.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration.

-

-

Caspase Activation Reaction:

-

In a microplate, combine the cytosolic extract with dATP (final concentration 1 mM) and horse heart cytochrome c (final concentration 1 µM).

-

Add this compound at various concentrations. Include a vehicle control (DMSO).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 120 minutes).

-

-

Measurement of Caspase Activity:

-

Add the fluorogenic caspase substrate DEVD-AFC to each well.

-

Measure the fluorescence intensity over time using a fluorometer.

-

Calculate the rate of substrate cleavage to determine caspase activity.

-

Plot the caspase activity against the concentration of this compound to determine the IC₅₀ value.

-

Co-immunoprecipitation of Apaf-1 and Caspase-9

This experiment is performed to demonstrate that this compound inhibits the interaction between Apaf-1 and caspase-9.

Materials:

-

HeLa cell cytosolic extracts

-

Cytochrome c and dATP

-

This compound

-

Anti-caspase-9 antibody

-

Protein A/G-agarose or magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

-

Anti-Apaf-1 and anti-caspase-9 antibodies for Western blotting

Methodology:

-

In Vitro Apoptosome Formation:

-

Incubate HeLa cytosolic extracts with cytochrome c (1 µM) and dATP (1 mM) in the presence or absence of this compound (e.g., 100 µM) at 37°C for 1 hour to allow for apoptosome formation.

-

-

Immunoprecipitation:

-

Add the anti-caspase-9 antibody to the reaction mixtures and incubate to allow for antibody-antigen binding.

-

Add Protein A/G beads to capture the antibody-caspase-9 complexes.

-

Incubate with gentle rotation to facilitate binding.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads multiple times with a cold wash buffer to remove non-specific binding proteins.

-

Elute the immunoprecipitated proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against Apaf-1 and caspase-9.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Analyze the presence of Apaf-1 in the caspase-9 immunoprecipitate to assess the extent of their interaction.

-

Conclusion

This compound is a valuable research tool for studying the intrinsic pathway of apoptosis. Its specific mechanism of action, the inhibition of apoptosome formation, allows for the dissection of the roles of this pathway in various cellular processes and disease models. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other potential modulators of apoptosis. Further research may explore the therapeutic potential of this compound and related diarylurea compounds in diseases characterized by excessive apoptosis. Up to now, no in vivo animal studies have been reported for this compound.[3]

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Initial Studies and Characterization of NS3694: A Technical Guide

Abstract

NS3694 is a cell-permeable diarylurea compound identified as a specific inhibitor of the intrinsic apoptosis pathway. Unlike many apoptosis inhibitors that target caspases directly, this compound uniquely prevents the activation of initiator caspase-9 by blocking the formation of the ~700-kDa apoptosome complex. This mechanism provides a valuable tool for researchers to investigate the specific role of the apoptosome in various cell death paradigms. This technical guide summarizes the initial characterization of this compound, detailing its mechanism of action, pharmacological profile, and the experimental protocols used in its initial studies.

Mechanism of Action

This compound exerts its inhibitory effect at a critical juncture in the mitochondrial-led apoptosis pathway. Its primary mechanism is the prevention of the assembly of the active apoptosome, a multi-protein complex essential for the activation of caspase-9.

In healthy cells, Apoptotic Protease Activating Factor 1 (Apaf-1) and procaspase-9 exist as inactive monomers in the cytosol. Upon receiving an apoptotic stimulus, mitochondria release cytochrome c, which binds to Apaf-1. This binding, in the presence of dATP, triggers a conformational change in Apaf-1, leading to its oligomerization and the recruitment of procaspase-9 to form the active apoptosome.

This compound intervenes by inhibiting the cytochrome c and dATP-induced association between Apaf-1 and procaspase-9.[1][2][3] This blockade prevents the formation of the functional apoptosome holoenzyme, thereby inhibiting the processing and activation of caspase-9 and, consequently, all downstream effector caspases like caspase-3.[1][2] Importantly, studies confirm that this compound acts downstream of mitochondrial cytochrome c release but upstream of caspase activation.[1][2]

Crucially, this compound does not directly inhibit the enzymatic activity of recombinant caspase-3 or caspase-9, distinguishing it from pan-caspase inhibitors like zVAD-fmk.[3][4] The precise molecular interaction remains under investigation, but it is hypothesized that this compound may interfere with the binding of cytochrome c or dATP to Apaf-1, or disrupt the CARD-CARD (Caspase Recruitment Domain) interaction between Apaf-1 and caspase-9.[2]

Pharmacological Profile & Specificity

This compound's utility as a research tool is defined by its specific activity profile, which has been characterized in both cell-free and cell-based systems.

In Vitro and Cellular Activity

This compound effectively inhibits apoptosome-mediated caspase activation in various experimental settings. It blocks cytochrome c-induced caspase activation in HeLa cell cytosolic extracts with an IC50 of 50 µM.[5] In cell-based assays, it has been shown to almost completely inhibit TNF- and staurosporine-induced effector caspase activation in ME-180as cells at concentrations between 1 to 5 µM.[1]

| Parameter | System | Value/Concentration | Effect | Reference |

| IC50 | HeLa Cell Cytosolic Extract (Cytochrome c-induced) | 50 µM | Inhibition of caspase activation | [5] |

| Effective Conc. | ME-180as Cells (TNF or Staurosporine-induced) | 1 - 5 µM | Inhibition of effector caspase activation | [1] |

| Effective Conc. | THP.1 Cell Lysates (dATP-induced) | 10 - 100 µM | Concentration-dependent inhibition of caspase-9/3 processing | [1][6] |

| No Effect Conc. | Recombinant Caspases | 25 - 100 µM | No direct inhibition of caspase-3 or caspase-9 activity | [3] |

| No Effect Conc. | SKW6.4 Cells (FasL-induced) | Up to 50 µM | No inhibition of cell death or caspase activation | [1][2] |

| Tolerability | MCF-7S1 Cells | Up to 100 µM | Well-tolerated by cells | [3] |

Pathway Selectivity

This compound selectively targets the apoptosome-dependent intrinsic pathway. Its activity differs significantly between cell types that rely on different apoptotic signaling cascades:

-

Type II Cells: In cells like ME-180as, which require the mitochondrial amplification loop for death receptor-induced apoptosis, this compound effectively inhibits caspase activation.[1][2]

-

Type I Cells: In contrast, this compound fails to prevent FasL-induced caspase activation or cell death in Type I cells (e.g., SKW6.4), where caspase-8 can directly activate effector caspases without requiring the apoptosome.[1][3]

-

Caspase-Independent Death: The compound has no effect on TNF-induced caspase-independent cell death, further highlighting its specific mechanism.[3]

Key Experimental Protocols

The characterization of this compound relied on several key experimental methodologies designed to probe the formation and function of the apoptosome.

Cell-Free Apoptosome Assembly and Caspase Activation Assay

This assay reconstitutes the core events of apoptosis initiation in a test tube, providing a controlled environment to study inhibitors.

-

Objective: To determine if this compound inhibits the dATP/cytochrome c-dependent activation of caspases in cytosolic extracts.

-

Methodology:

-

Prepare Lysate: Prepare cytosolic extracts (S-100) from HeLa cells or whole-cell lysates from THP.1 cells, which contain all the necessary cytosolic factors for apoptosome formation (Apaf-1, procaspases).

-

Incubation: Incubate the cell lysate (e.g., 10 mg) with inducing agents (e.g., 1 µM cytochrome c and 1 mM dATP) at 37°C for 30-120 minutes.

-

Treatment: In parallel, run reactions in the presence of varying concentrations of this compound (e.g., 10-100 µM) or control inhibitors (e.g., zVAD-fmk).

-

Analysis:

-

Caspase Activity: Measure effector caspase (caspase-3-like) activity using a spectrofluorometric assay with a DEVD-AFC substrate.[1]

-

Protein Processing: Analyze samples via SDS-PAGE and immunoblotting using antibodies against caspase-9 and caspase-3 to visualize the cleavage of procaspases into their active forms.[1][6]

-

-

Co-Immunoprecipitation of Apaf-1 and Caspase-9

This protocol directly tests the ability of this compound to disrupt the physical interaction between the core components of the apoptosome.

-

Objective: To determine if this compound prevents the association of procaspase-9 with Apaf-1 following an apoptotic stimulus.

-

Methodology:

-

Lysate Preparation & Stimulation: Use cytosolic extracts from HeLa cells. Stimulate apoptosome formation with cytochrome c and dATP as described above.

-

Treatment: Incubate stimulated lysates in the presence or absence of 100 µM this compound.[1]

-

Immunoprecipitation (IP): Add an antibody against caspase-9 to the lysates to pull down caspase-9 and any associated proteins. Use protein A/G-agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads and analyze the immunoprecipitate by immunoblotting using antibodies for both caspase-9 (to confirm successful IP) and Apaf-1 (to test for co-IP). A reduction in the Apaf-1 signal in the this compound-treated sample indicates inhibition of the interaction.[1]

-

Summary and Conclusion

The initial characterization of this compound reveals it to be a diarylurea compound that acts as a highly specific inhibitor of apoptosis. Its novel mechanism of action—preventing the formation of the active apoptosome complex rather than inhibiting caspase enzymatic activity—makes it a distinct and valuable pharmacological tool.[1] It allows for the specific interrogation of the role of apoptosome-dependent caspase-9 activation in cellular processes, distinguishing it from pathways involving direct caspase-8 activation or caspase-independent cell death. While initial studies have thoroughly detailed its in vitro profile, no in vivo or clinical data have been reported, representing a potential avenue for future research.[3] this compound remains a critical compound for researchers dissecting the intricate signaling pathways of programmed cell death.

References

- 1. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Caspase inhibitor | Probechem Biochemicals [probechem.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for NS3694 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS3694 is a cell-permeable diarylurea compound that functions as a potent inhibitor of the intrinsic apoptosis pathway.[1][2] Its unique mechanism of action, which involves the prevention of apoptosome formation, distinguishes it from direct caspase inhibitors.[1] this compound acts downstream of mitochondrial cytochrome c release but upstream of the activation of initiator caspase-9 and effector caspase-3.[1] This makes it a valuable tool for investigating the role of the apoptosome in various cell death paradigms and for developing therapeutics targeting apoptosis dysregulation.

Mechanism of Action

Upon induction of intrinsic apoptosis, cytochrome c is released from the mitochondria into the cytosol. There, it binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering a conformational change that allows for the recruitment of pro-caspase-9 and the formation of a large protein complex known as the apoptosome.[2][3] This complex facilitates the dimerization and activation of caspase-9, which in turn cleaves and activates effector caspases like caspase-3, leading to the execution of apoptosis.[3]

This compound exerts its inhibitory effect by preventing the formation of the active 700-kDa apoptosome complex.[1] The precise molecular interaction is still under investigation, but it is hypothesized that this compound may interfere with the association of caspase-9 with Apaf-1 or prevent the binding of cytochrome c and dATP to their respective domains on Apaf-1.[1] Consequently, the activation cascade of caspases is halted, and the cell is protected from apoptotic death.

Chemical and Physical Properties

| Property | Value |

| Synonyms | Apoptosis Inhibitor II |

| Molecular Formula | C₁₅H₁₀ClF₃N₂O₃ |

| Molecular Weight | 358.7 g/mol |

| Appearance | Crystalline solid |

| Purity | ≥98% |

| Solubility | DMF: 25 mg/mLDMSO: 20 mg/mLEthanol: 14 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL |

| Storage | Store at -20°C for long-term stability (≥ 4 years) |

Data sourced from Cayman Chemical.[2]

Experimental Protocols

1. Preparation of this compound Stock Solution

A concentrated stock solution is essential for accurate and reproducible dosing in cell culture experiments.

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a stock concentration of 20 mM (a 20 mg/mL solution is approximately 55.7 mM). For example, to make a 20 mM stock, dissolve 3.59 mg of this compound in 500 µL of DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

2. Inhibition of Apoptosis in Cell Culture

This protocol describes a general method for treating cultured cells with this compound to inhibit apoptosis induced by various stimuli.

-

Materials:

-

Cultured cells (e.g., HeLa, MCF-7, THP-1)

-

Complete cell culture medium

-

This compound stock solution (20 mM in DMSO)

-

Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates

-

-

Procedure:

-

Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.

-

Prepare the working concentrations of this compound by diluting the stock solution in complete culture medium. A final concentration range of 10-100 µM is a good starting point.[1][4] Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Pre-incubate the cells with the this compound-containing medium or vehicle control for 1-2 hours.

-

Add the apoptosis-inducing agent at its predetermined effective concentration.

-

Continue the incubation for a period appropriate for the inducing agent and cell type (typically 4-24 hours).

-

Proceed with downstream analysis to assess the inhibition of apoptosis.

-

3. Assessment of Apoptosis Inhibition

Several methods can be employed to quantify the effect of this compound on apoptosis.

a) Caspase Activity Assay

This assay measures the activity of effector caspases (e.g., caspase-3) using a fluorogenic substrate.

-

Materials:

-

Treated and control cells from Protocol 2

-

Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)

-

Cell lysis buffer

-

96-well black microplate

-

Fluorometer

-

-

Procedure:

-

Harvest the cells and wash them with cold PBS.

-

Lyse the cells according to the manufacturer's instructions for the caspase assay kit.

-

Determine the protein concentration of each lysate.

-

Add equal amounts of protein (e.g., 20-50 µg) from each sample to the wells of a 96-well black microplate.

-

Add the caspase-3 substrate to each well.

-

Incubate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[5][6]

-

Compare the fluorescence levels between this compound-treated and untreated, apoptosis-induced cells.

-

b) Western Blot Analysis of Caspase Cleavage

This method detects the cleavage of pro-caspases into their active forms.

-

Materials:

-

Treated and control cells from Protocol 2

-

RIPA buffer with protease inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membrane

-

Primary antibodies against pro-caspase-9, cleaved caspase-9, pro-caspase-3, and cleaved caspase-3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Harvest and lyse the cells in RIPA buffer.

-

Quantify the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with the primary antibodies overnight at 4°C.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. A reduction in the cleaved caspase bands in this compound-treated samples indicates inhibition of apoptosis.

-

Quantitative Data Summary

| Cell Line | Apoptotic Stimulus | This compound Concentration | Effect | Reference |

| HeLa (cytosolic extract) | Cytochrome c / dATP | ~50 µM (IC₅₀) | Inhibition of caspase activation | [2] |

| THP-1 (whole-cell lysate) | dATP | Not specified | Inhibition of 700-kDa apoptosome formation | [1] |

| MCF-7S1 | - | Up to 100 µM | Well-tolerated (no toxicity) | [4] |

| WEHI-S | TNF-α | Not specified | Inhibition of caspase activation without affecting cell viability | [1] |

| ME-180as | Staurosporine | Not specified | Inhibition of caspase activation without affecting cell viability | [1] |

| SKW6.4 (Type I cells) | FasL | Up to 50 µM | No inhibition of caspase activation or cell death | [1] |

Visualizations

Caption: Signaling pathway of intrinsic apoptosis and the inhibitory action of this compound.

Caption: General experimental workflow for studying the effects of this compound.

References

- 1. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramide induces neuronal apoptosis through the caspase-9/caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Optimal Concentration of NS3694 for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

NS3694 is a diarylurea compound that functions as a potent and specific inhibitor of the intrinsic apoptosis pathway. Its mechanism of action involves the direct inhibition of apoptosome formation, a critical step in the activation of caspase-9.[1][2] By preventing the dATP-induced formation of the active 700-kDa apoptosome complex, this compound effectively blocks the subsequent activation of caspase-9 and downstream effector caspases, such as caspase-3.[1][3] Notably, this compound does not inhibit the enzymatic activity of pre-activated caspases, highlighting its specific role in the upstream signaling cascade of apoptosis.[2] These characteristics make this compound a valuable tool for investigating the role of the apoptosome in various cell death paradigms.

This document provides detailed application notes and protocols for determining the optimal concentration of this compound for various in vitro assays, including summaries of quantitative data, experimental methodologies, and visual diagrams of the relevant signaling pathway and experimental workflows.

Data Presentation

The optimal concentration of this compound is highly dependent on the cell type and the specific experimental setup. The following tables summarize quantitative data from various in vitro assays to guide the selection of an appropriate concentration range.

Table 1: this compound Efficacy in Cell-Free Assays

| Assay Type | System | Inducer | Endpoint | Effective Concentration (IC50) | Reference |

| Caspase Activation | HeLa Cell Cytosolic Extracts | Cytochrome c / dATP | DEVDase Activity | ~50 µM | [2] |

| Apoptosome Formation | THP.1 Cell Lysates | dATP | 700-kDa Complex Formation | Inhibition observed at 500 µM | [4] |

| Caspase-9/Apaf-1 Co-IP | HeLa Cell Cytosol | Cytochrome c / dATP | Inhibition of Co-IP | Effective inhibition reported | [2] |

Table 2: this compound Efficacy in Cell-Based Assays

| Cell Line | Assay Type | Inducer | Endpoint | Effective Concentration | Reference |

| MCF-casp3 | Cell Viability (MTT) | TNF | Inhibition of Cell Death | 50 µM (complete block) | [1][5] |

| MCF-casp3 | Caspase Activation | TNF | DEVDase Activity | Almost complete inhibition at 50 µM | [4] |

| ME-180as | Caspase Activation | TNF or Staurosporine | DEVDase Activity | 1-5 µM | [1] |

| HepG2 | Cell Viability (MTT) | CP-91149 | Protection against Cell Death | Protection observed | [4] |

| SKW6.4 | Cell Viability & Caspase Activity | FasL | No inhibition of cell death or caspase activation | Up to 50 µM | [1][3] |

| WEHI-S | Caspase Activation | TNF | Inhibition of Caspase Activity | Almost complete inhibition | [1] |

| MCF-7S1 | Cell Viability | - | Well-tolerated | Up to 100 µM | [2] |

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound.

Experimental Protocols

Determining the IC50 of this compound in a Cell-Free Caspase Activation Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on apoptosome-mediated caspase activation in cytosolic extracts.

Materials:

-

HeLa or THP.1 cells

-

Dounce homogenizer

-

Microcentrifuge

-

Bradford assay reagents

-

This compound stock solution (in DMSO)

-

Cytochrome c (from equine heart)

-

dATP

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA)

-

96-well microplate reader

-

Reaction Buffer (20 mM HEPES-KOH, pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT)

Protocol:

-

Preparation of Cytosolic Extract: a. Harvest approximately 1x10^8 HeLa or THP.1 cells and wash with ice-cold PBS. b. Resuspend the cell pellet in 1.5 volumes of ice-cold Reaction Buffer and allow to swell on ice for 20 minutes. c. Lyse the cells using a Dounce homogenizer. d. Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C. e. Collect the supernatant (cytosolic extract) and determine the protein concentration using the Bradford assay. Adjust the concentration to 5-10 mg/mL with Reaction Buffer.

-

Caspase Activation Assay: a. In a 96-well plate, add 10 µL of cytosolic extract to each well. b. Add serial dilutions of this compound (e.g., from 1 µM to 500 µM final concentration) or vehicle (DMSO) to the wells. c. Initiate the reaction by adding 1 µL of cytochrome c (10 mg/mL) and 1 µL of dATP (10 mM). d. Incubate the plate at 37°C for 1 hour to allow for apoptosome formation and caspase activation. e. Add 10 µL of the caspase-3 substrate Ac-DEVD-pNA (2 mM) to each well. f. Measure the absorbance at 405 nm every 5 minutes for 1 hour using a microplate reader.

-

Data Analysis: a. Calculate the rate of DEVDase activity (change in absorbance over time). b. Plot the percentage of inhibition of DEVDase activity against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Assessing the Protective Effect of this compound on Apoptosis in a Cell-Based Assay

This protocol uses the MTT assay to measure the ability of this compound to protect cells from apoptosis induced by an external stimulus.

Materials:

-

MCF-7 or other suitable cell line

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

Apoptosis-inducing agent (e.g., TNF-α, staurosporine)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplate reader

Protocol:

-

Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. A common concentration range to test is 1 µM to 100 µM. b. Pre-treat the cells by replacing the medium with 100 µL of medium containing the different concentrations of this compound or vehicle control (DMSO concentration should be consistent across all wells, typically <0.1%). c. Incubate for 1 hour at 37°C.

-

Induction of Apoptosis: a. Add the apoptosis-inducing agent (e.g., TNF-α at a final concentration of 1-5 ng/mL) to the wells. Include control wells with no inducer. b. Incubate for the desired period (e.g., 24-48 hours).

-

MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals. c. Shake the plate gently for 10 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Calculate cell viability as a percentage relative to the untreated control. b. Plot cell viability against the concentration of this compound to determine the optimal protective concentration.

Conclusion

This compound is a specific inhibitor of apoptosome formation, making it a crucial tool for studying the intrinsic apoptosis pathway. The optimal in vitro concentration of this compound varies, with effective ranges typically falling between 1 µM and 100 µM in cell-based assays and an IC50 of approximately 50 µM in cell-free systems. It is recommended that researchers perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions. The protocols provided herein offer a robust framework for such determinations.

References

Application Notes and Protocols for Studying TNF-Induced Apoptosis with NS3694

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tumor Necrosis Factor (TNF) is a pleiotropic cytokine that plays a critical role in inflammation and the immune response. It can also induce apoptosis, or programmed cell death, in various cell types, making it a subject of intense research in cancer biology and inflammatory diseases.[1][2] TNF initiates apoptosis primarily through the extrinsic pathway by binding to its receptor, TNFR1.[3][4] This binding leads to the recruitment of adaptor proteins like TRADD and FADD, culminating in the activation of the initiator caspase-8.[1][3] In many cell types, known as Type II cells, the apoptotic signal is amplified through the intrinsic mitochondrial pathway. Activated caspase-8 cleaves Bid, a pro-apoptotic Bcl-2 family member, which then translocates to the mitochondria, leading to the release of cytochrome c.[5] Cytochrome c in the cytosol associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, leading to the activation of executioner caspases like caspase-3 and -7.[6]

NS3694 is a cell-permeable diarylurea compound that has been identified as a specific inhibitor of apoptosome formation.[6][7] It acts downstream of mitochondrial cytochrome c release but upstream of the activation of effector caspases.[2] Specifically, this compound prevents the association of caspase-9 with Apaf-1, thereby inhibiting the formation of the active apoptosome complex.[6][8] This makes this compound a valuable tool to investigate the contribution of the intrinsic mitochondrial pathway in various apoptotic stimuli, including TNF-induced cell death.

These application notes provide a detailed overview and experimental protocols for utilizing this compound to study the role of the apoptosome in TNF-induced apoptosis.

Key Applications of this compound in TNF-Induced Apoptosis Studies

-

Dissecting the role of the intrinsic pathway: By specifically inhibiting the apoptosome, this compound allows researchers to determine the extent to which the mitochondrial amplification loop is required for TNF-induced apoptosis in a particular cell type.

-

Investigating caspase-independent cell death: In some cases, TNF can induce non-apoptotic forms of cell death.[9] this compound can be used to inhibit the apoptotic component of cell death to unmask or study underlying caspase-independent mechanisms.[1]

-

Validating the involvement of the apoptosome: this compound serves as a specific chemical probe to confirm that an observed apoptotic phenotype is dependent on the formation of the Apaf-1/caspase-9 complex.

Signaling Pathways

Below are diagrams illustrating the TNF-induced apoptosis pathway and the specific point of inhibition by this compound.

Caption: TNFα-induced apoptosis pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed protocols for investigating the effect of this compound on TNF-induced apoptosis in a Type II cancer cell line (e.g., MCF-7).

Cell Culture and Treatment

-

Cell Line: MCF-7 (human breast adenocarcinoma cell line) or another suitable cell line known to undergo Type II apoptosis.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) and allow them to adhere and reach 70-80% confluency.

-

Treatment:

-

Prepare stock solutions of TNFα (e.g., 10 µg/mL in sterile PBS with 0.1% BSA) and this compound (e.g., 10 mM in DMSO). Store at -20°C or as recommended by the supplier.

-

Pre-treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control (DMSO) for 1 hour.

-